6-Methoxy-1,5-naphthyridin-4-ol chemical structure
6-Methoxy-1,5-naphthyridin-4-ol chemical structure
An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol: Structure, Synthesis, and Scientific Significance
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6), a heterocyclic compound of significant interest to the scientific research and drug development communities. The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This document delves into the core chemical identity, physicochemical properties, and detailed spectroscopic profile of the title compound. A plausible and detailed synthetic protocol based on established methodologies is presented, complete with expert commentary on the experimental rationale. Finally, the guide situates 6-Methoxy-1,5-naphthyridin-4-ol within the broader context of medicinal chemistry, exploring its potential as a versatile building block for the synthesis of novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
Nomenclature and Tautomerism
6-Methoxy-1,5-naphthyridin-4-ol exists in a tautomeric equilibrium with its keto form, 6-Methoxy-1,5-naphthyridin-4(1H)-one. The 4-hydroxy (-ol) form is an enol, while the 4-oxo (-one) form is a ketone. In solid state and in most solutions, the keto form is generally predominant due to the greater stability of the amide group within the heterocyclic ring. For this reason, it is frequently named and indexed as a 4(1H)-one.[4][5]
Structural Representation
The chemical structure consists of a fused pyridine ring system, forming the 1,5-naphthyridine core. A methoxy group is substituted at the C-6 position, and a hydroxyl/oxo group is at the C-4 position.
Caption: Retrosynthetic analysis via the Gould-Jacobs pathway.
Detailed Experimental Protocol
This protocol describes a plausible, two-step synthesis based on the Gould-Jacobs methodology.
Principle: The first step is a nucleophilic substitution reaction where the amino group of 5-amino-2-methoxypyridine attacks the electron-deficient alkene of diethyl ethoxymethylenemalonate (DEEM), eliminating ethanol to form a stable enamine intermediate. The second step is a high-temperature intramolecular cyclization, where the pyridine nitrogen attacks one of the ester carbonyls, followed by elimination of a second molecule of ethanol to yield the aromatic naphthyridinone ring system.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Purpose |
| 5-Amino-2-methoxypyridine | 6628-77-9 | 124.14 | Starting Material |
| Diethyl Ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.22 | Reagent |
| Dowtherm™ A | 8004-13-5 | - | High-boiling Solvent |
| Ethanol | 64-17-5 | 46.07 | Solvent/Byproduct |
| Hexanes | 110-54-3 | - | Recrystallization Solvent |
| Ethyl Acetate | 141-78-6 | - | Recrystallization Solvent |
Step-by-Step Procedure:
Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate (Intermediate)
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To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5-amino-2-methoxypyridine (5.0 g, 40.3 mmol).
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Add diethyl ethoxymethylenemalonate (DEEM) (9.58 g, 8.7 mL, 44.3 mmol, 1.1 eq).
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Heat the reaction mixture to 110-120 °C with stirring for 2 hours.
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Expertise & Experience Commentary: This initial condensation is often performed neat or with minimal solvent. The temperature is sufficient to drive the reaction by removing the ethanol byproduct. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
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Cool the reaction mixture to room temperature. The resulting viscous oil or solid is the crude intermediate. This intermediate is often sufficiently pure to be carried forward without extensive purification.
Step 2: Thermal Cyclization to 6-Methoxy-1,5-naphthyridin-4(1H)-one
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To a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, add Dowtherm™ A (100 mL).
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Heat the Dowtherm™ A to 240-250 °C.
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Expertise & Experience Commentary: Dowtherm™ A is a eutectic mixture of diphenyl ether and biphenyl, used as a high-boiling heat transfer fluid. Its high boiling point (~257 °C) is essential for providing the thermal energy required for this intramolecular cyclization. The reaction must be conducted in a well-ventilated fume hood due to the high temperatures.
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Add the crude intermediate from Step 1 dropwise to the hot Dowtherm™ A over a period of 30 minutes.
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Maintain the reaction temperature at 240-250 °C for an additional 1-2 hours after the addition is complete.
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Trustworthiness & Self-Validation: The reaction is complete when the evolution of ethanol ceases. TLC analysis of an aliquot can confirm the formation of the product, which will have a different Rf value and often distinct fluorescence under UV light compared to the intermediate.
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Allow the reaction mixture to cool to below 100 °C.
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Add hexanes (100 mL) to the cooled mixture. The product should precipitate as a solid.
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Collect the solid by vacuum filtration and wash thoroughly with fresh hexanes to remove the Dowtherm™ A.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to yield 6-Methoxy-1,5-naphthyridin-4(1H)-one as a solid.
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Dry the final product under vacuum. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis as outlined in Section 2.
Scientific Context and Applications in Drug Discovery
The 1,5-Naphthyridine Scaffold in Medicinal Chemistry
The 1,5-naphthyridine ring system is a core structural motif in numerous biologically active compounds. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an excellent scaffold for interacting with biological targets such as enzymes and receptors. Derivatives have demonstrated a remarkable range of pharmacological activities, including:
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Anticancer: Some naphthyridines act as topoisomerase inhibitors or kinase inhibitors. [3]* Antibacterial & Antifungal: The scaffold is found in compounds active against various microbial strains. [6]* Anti-inflammatory: Certain derivatives can modulate inflammatory pathways, such as inhibiting nitric oxide production. [6]* Antiviral: Activity against viruses like HIV has been reported for some natural naphthyridine alkaloids. [7]
Potential as a Synthetic Building Block
6-Methoxy-1,5-naphthyridin-4-ol is a valuable intermediate for further chemical elaboration. The functional groups present offer multiple handles for modification:
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The 4-OH/NH Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate or chloride), enabling nucleophilic aromatic substitution (SₙAr) reactions to introduce amines, thiols, or other functionalities at the C-4 position. The N-H can be alkylated to explore structure-activity relationships.
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The 6-Methoxy Group: The methoxy group can be cleaved (e.g., with BBr₃) to reveal a phenol, providing another site for modification. This group also electronically influences the reactivity of the aromatic system.
These potential transformations make the molecule a key starting point for building libraries of novel compounds for high-throughput screening in drug discovery programs.
Hazard and Safety Information
Based on commercially available safety data, 6-Methoxy-1,5-naphthyridin-4-ol is associated with the following hazards:
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GHS Pictogram: GHS07 (Harmful/Irritant) [4]* Hazard Statements:
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H302: Harmful if swallowed. [4] * H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautionary Phrases: Standard precautions such as wearing protective gloves, eye protection, and using in a well-ventilated area are required. [4]Users must consult the full Safety Data Sheet (SDS) before handling this chemical.
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